L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is a peptide compound composed of six amino acids: tyrosine, histidine, glycine, threonine, alanine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.
Major Products
Oxidation: Dopaquinone and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in wound healing.
Industry: Utilized in the development of biosensors and as a component in biocatalysts.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzyme activity, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes.
Uniqueness
L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in multiple biological processes make it a versatile compound in scientific research.
Properties
CAS No. |
652143-15-2 |
---|---|
Molecular Formula |
C28H38N8O11 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H38N8O11/c1-13(24(42)35-20(28(46)47)9-22(40)41)33-27(45)23(14(2)37)36-21(39)11-31-26(44)19(8-16-10-30-12-32-16)34-25(43)18(29)7-15-3-5-17(38)6-4-15/h3-6,10,12-14,18-20,23,37-38H,7-9,11,29H2,1-2H3,(H,30,32)(H,31,44)(H,33,45)(H,34,43)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t13-,14+,18-,19-,20-,23-/m0/s1 |
InChI Key |
CSOCLQFOJLRAMR-ORMVPNGHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.